![molecular formula C10H9BrN2O B1526463 [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol CAS No. 1184193-54-1](/img/structure/B1526463.png)

[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol

描述

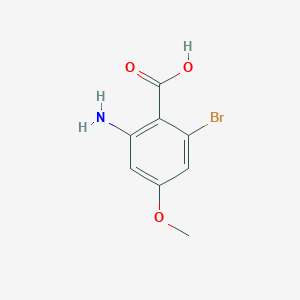

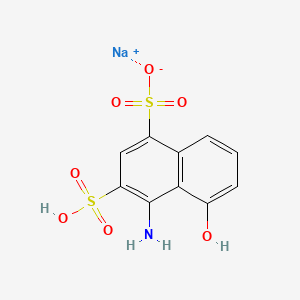

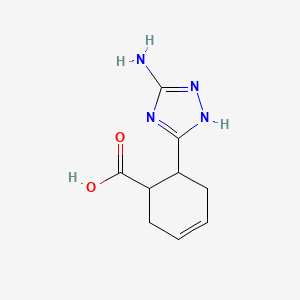

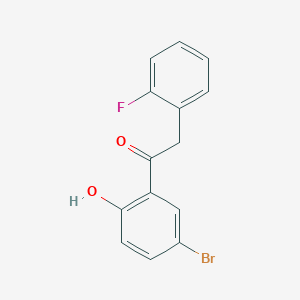

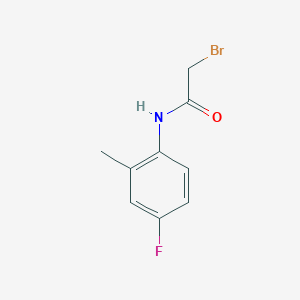

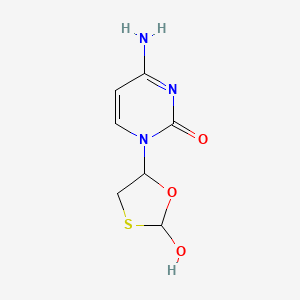

“[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific example of a synthetic route involves the reaction of diazo compounds and alkynyl bromides, which gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” comprises a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The pyrazole ring is doubly unsaturated and contains three carbon atoms .

Chemical Reactions Analysis

Pyrazole compounds are known to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Moreover, pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” can vary depending on its specific structure. For instance, 4-Bromo-1H-pyrazole is a solid that is slightly soluble in water . It has a molecular weight of 146.98 g/mol .

科学研究应用

Synthesis of Bipyrazoles

4-bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4′-bipyrazoles . This suggests that “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” could also be utilized in similar synthetic pathways to create bipyrazoles with potential pharmaceutical applications.

Pharmaceutical Compound Synthesis

The related compound 4-bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds . “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” may serve as an intermediate or a reactant in creating new drugs or biological probes.

Coordination Chemistry

Pyrazoles, including 4-bromo-1H-pyrazole, are involved in coordination chemistry, forming complexes with metals . The subject compound could potentially be used to develop new metal complexes with unique properties for research or industrial applications.

Organometallic Chemistry

In organometallic chemistry, 4-bromo-1H-pyrazole may react with organometallic compounds to form novel structures . “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” might be explored for similar reactions leading to new organometallic entities.

Antitumor Potential

Compounds containing pyrazole structures have been synthesized and evaluated for antitumor potential against different cell lines . The compound could be investigated for its efficacy in cancer research.

作用机制

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity

Mode of Action

It is known that the compound can form strong h-bonding interactions with the residual amino acids in the active site of the enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in signal transduction and metabolic processes

Result of Action

Similar compounds have been shown to have various biological activities, including antimicrobial and antipromastigote activities

Action Environment

The action, efficacy, and stability of [4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds. For instance, the compound’s reactivity might be affected by the solvent used, as suggested by the synthesis process of similar compounds .

安全和危害

Safety and hazards associated with “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” can vary depending on its specific structure and the context of its use. For instance, 4-Bromo-1H-pyrazole is classified as a hazard under the 2012 OSHA Hazard Communication Standard, with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

未来方向

The future directions for “[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol” and related compounds are promising. Pyrazole compounds have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Furthermore, they have shown potential in the development of new drugs for the treatment of diseases such as leishmaniasis and malaria .

属性

IUPAC Name |

[4-(4-bromopyrazol-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-6,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROEWUAPHWLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1526380.png)

![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)